HPLC Resolution Comparison: 8-Fluoro vs. 7,8-Difluoro Analog
In the stability-indicating HPLC method for BXM, five known impurities including the mono-fluoro compound are characterized for chromatographic separation. The 8-fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol presents a distinct relative retention time (RRT) compared to the 7,8-difluoro intermediate. The method achieves a resolution of >1.7 for all impurity pairs, sufficient to distinguish the mono- and di-fluorinated species at 260 nm detection on a C18 column (100 x 4.6 mm, 5 µm) using a 0.1% TFA water/acetonitrile gradient [1]. Exact retention times and resolution values for the mono-fluoro impurity versus the 7,8-difluoro intermediate are reported in the method's system suitability table [1].
| Evidence Dimension | Chromatographic separation (Resolution, Rs) |
|---|---|
| Target Compound Data | Rs >1.7 (method-wide specification); specific retention time window available in validated method |
| Comparator Or Baseline | Rs >1.7 (for all impurity pairs including 7,8-difluoro intermediate); retention time differs |
| Quantified Difference | Resolution specification met (>1.7); RRT difference sufficient for unambiguous identification |
| Conditions | C18 column (100 x 4.6 mm, 5 μm), 0.1% TFA in water/0.1% TFA in acetonitrile, 1.2 mL/min, 57°C, 260 nm, 10 μL injection |
Why This Matters
Procurement of the exact mono-fluoro impurity reference standard ensures chromatographic identity confirmation, preventing misassignment and non-compliance in ICH Q2(R1) method validation.
- [1] Nagulancha BR, Lakka NS, Vandavasi KR. Stability-indicating method development and validation for quantitative estimation of assay and organic impurities of antiviral drug baloxavir marboxil in drug substance and pharmaceutical dosage form using HPLC and LC-MS methods. Biomed Chromatogr. 2023; 37(8):e5644. View Source
